Cas no 1086110-83-9 (6-Chloro-N-methylpyrazine-2-carboxamide)

6-Chloro-N-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at the 6-position and an N-methyl carboxamide moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chloro group enhances electrophilic substitution potential, while the carboxamide functionality offers versatility for further derivatization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting specific enzymatic pathways. High purity grades are available for research and industrial use.
6-Chloro-N-methylpyrazine-2-carboxamide structure
1086110-83-9 structure
Product Name:6-Chloro-N-methylpyrazine-2-carboxamide
CAS No:1086110-83-9
MF:C6H6ClN3O
MW:171.584339618683
CID:4673465
Update Time:2025-05-23

6-Chloro-N-methylpyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-methylpyrazine-2-carboxamide
    • BDSWTSYJWGTGCW-UHFFFAOYSA-N
    • 2-Pyrazinecarboxamide, 6-chloro-N-methyl-
    • 6-Chloro-N-methylpyrazine-2-carboxamide
    • Inchi: 1S/C6H6ClN3O/c1-8-6(11)4-2-9-3-5(7)10-4/h2-3H,1H3,(H,8,11)
    • InChI Key: BDSWTSYJWGTGCW-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(C(NC)=O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • XLogP3: 0.7
  • Topological Polar Surface Area: 54.9

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6-Chloro-N-methylpyrazine-2-carboxamide Related Literature

Additional information on 6-Chloro-N-methylpyrazine-2-carboxamide

6-Chloro-N-methylpyrazine-2-carboxamide: A Comprehensive Overview

The compound 6-Chloro-N-methylpyrazine-2-carboxamide (CAS No. 1086110-83-9) is a specialized organic chemical with a unique structure and diverse applications. This compound belongs to the class of pyrazine derivatives, which are known for their versatility in various chemical reactions and industrial processes. The molecule features a pyrazine ring, a chlorine substituent at the 6-position, and an N-methylcarboxamide group at the 2-position, making it a highly functionalized compound with potential uses in pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have highlighted the importance of pyrazine derivatives in modern chemistry, particularly in the development of bioactive compounds. 6-Chloro-N-methylpyrazine-2-carboxamide has been investigated for its role in inhibiting specific enzymes and its potential as a lead compound in drug discovery. Researchers have explored its ability to interact with biological targets, such as protein kinases and other enzymes, which are critical in disease pathways. These findings underscore the compound's significance in advancing therapeutic interventions.

The synthesis of 6-Chloro-N-methylpyrazine-2-carboxamide involves multi-step organic reactions, including nucleophilic substitutions and amide formations. The process typically begins with the preparation of pyrazine derivatives, followed by functionalization at specific positions to introduce the desired substituents. The introduction of the chlorine atom at the 6-position and the N-methylcarboxamide group at the 2-position requires precise control over reaction conditions to ensure high yields and purity.

In terms of physical properties, 6-Chloro-N-methylpyrazine-2-carboxamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility characteristics make it suitable for use in various chemical processes, including chromatography and crystallography. The compound's stability under different conditions has also been studied, with results indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.

The application of 6-Chloro-N-methylpyrazine-2-carboxamide extends beyond pharmaceuticals. It has been explored as an intermediate in the synthesis of more complex molecules, particularly those with bioactive properties. For instance, researchers have utilized this compound as a building block for constructing heterocyclic frameworks that are essential in drug design. Its role as an intermediate highlights its importance in enabling further chemical transformations that lead to valuable end products.

Recent advancements in computational chemistry have also contributed to our understanding of 6-Chloro-N-methylpyrazine-2-carboxamide's properties. Molecular modeling studies have provided insights into its electronic structure, reactivity, and potential interactions with biological systems. These computational approaches have complemented experimental findings, offering a more comprehensive view of the compound's behavior in different environments.

In conclusion, 6-Chloro-N-methylpyrazine-2-carboxamide (CAS No. 1086110-83-9) is a versatile compound with significant potential in various fields of chemistry. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery, agrochemical development, and advanced material synthesis. As ongoing studies continue to uncover new applications and properties of this compound, its role in modern chemistry is expected to grow further.

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